

An In-depth Technical Guide to Cy5.5 DBCO for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 DBCO (Cyanine5.5-Dibenzocyclooctyne) is a near-infrared (NIR) fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, a bioorthogonal ligation reaction that enables the covalent labeling of azide-modified biomolecules under physiological conditions. Its exceptional brightness, photostability, and minimal autofluorescence in the NIR spectrum make it an invaluable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a comprehensive overview of **Cy5.5 DBCO**, including its chemical and spectral properties, the mechanism of action, and detailed experimental protocols.

Core Properties of Cy5.5 DBCO

Cy5.5 DBCO is characterized by its near-infrared fluorescence and its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety's strained ring structure allows for a rapid, catalyst-free reaction with azide groups, forming a stable triazole linkage.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[4]

Chemical and Physical Properties



Property	Value	References
Molecular Formula	C58H56N4O14S4	[5]
Molecular Weight	1161.34 g/mol	[1][5][6][7]
Appearance	Dark blue solid	[6][8]
Solubility	Soluble in Water, DMSO, DMF	[1][5][6][7]
Storage Conditions	-20°C, desiccated, and protected from light	[1][2][5][6][8]

Spectral Properties

Property	Value	References
Excitation Maximum (λex)	~678 nm	[1][5][6][7]
Emission Maximum (λem)	~694 nm	[1][5][6][7]
Molar Extinction Coefficient (ε)	~190,000 L·mol ⁻¹ ·cm ⁻¹	[1][5][6][7]
Fluorescence Quantum Yield (Φ)	0.21	[9]

Mechanism of Action: Copper-Free Click Chemistry

The core of **Cy5.5 DBCO**'s utility lies in the SPAAC reaction. This process circumvents the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][4] [10] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[4]

Figure 1: SPAAC Reaction of Cy5.5 DBCO with an Azide.

Experimental Protocols General Protocol for Antibody Labeling with Cy5.5 DBCO

This protocol outlines the general steps for labeling an azide-modified antibody with **Cy5.5 DBCO**. The exact amounts and concentrations may need to be optimized for specific



antibodies and applications.

Materials:

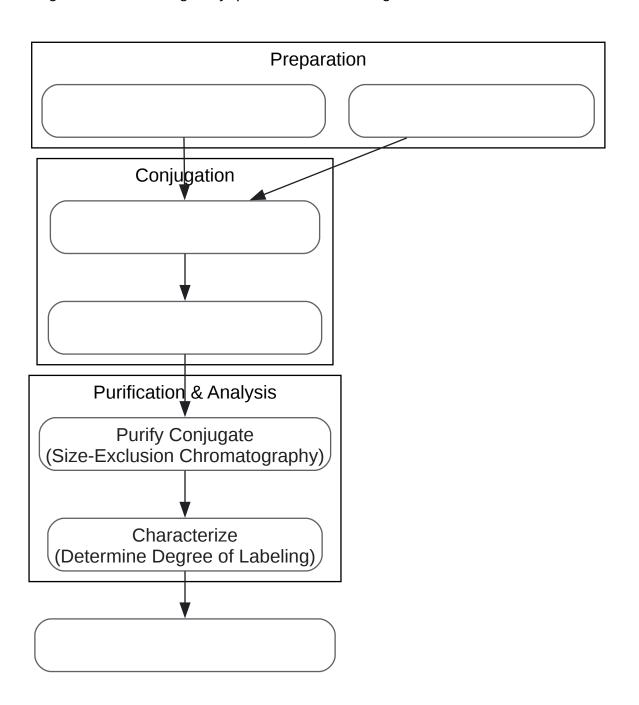
- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[10]
- Cy5.5 DBCO
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Antibody Preparation:
 - Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in an azide-free buffer like PBS.[10]
- Cy5.5 DBCO Stock Solution Preparation:
 - Dissolve Cy5.5 DBCO in anhydrous DMSO to create a 10 mM stock solution.
- Conjugation Reaction:
 - Add a 2-4 fold molar excess of Cy5.5 DBCO stock solution to the antibody solution.[10]
 - Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain antibody stability.[10]
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C,
 protected from light.[10]
- Purification of the Conjugate:
 - Remove excess, unreacted Cy5.5 DBCO from the labeled antibody using a size-exclusion chromatography column appropriate for the size of the antibody.



- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5).
 - Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.



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Figure 2: Workflow for Antibody Labeling with Cy5.5 DBCO.

Applications in Research and Drug Development

The unique properties of **Cy5.5 DBCO** make it suitable for a variety of applications:

- In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with minimal autofluorescence, making it ideal for tracking labeled cells or molecules in living organisms.[2][9]
- Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the DBCO-azide reaction is advantageous for the site-specific conjugation of cytotoxic drugs to antibodies.[5]
- Cellular Imaging: Cy5.5 DBCO can be used to label specific azide-modified proteins, glycans, or other biomolecules on the surface of living cells for visualization by fluorescence microscopy.[11]
- Flow Cytometry: The bright fluorescence of Cy5.5 provides a strong signal for the detection and quantification of labeled cells.

Conclusion

Cy5.5 DBCO is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, photostable, near-infrared fluorescence, combined with the efficiency and biocompatibility of copper-free click chemistry, enables precise and robust labeling of biomolecules for a wide array of applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of **Cy5.5 DBCO** in your research endeavors.

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